molecular formula C16H13ClO2 B12475865 Chroman, 6-(p-chlorobenzoyl)- CAS No. 5954-22-3

Chroman, 6-(p-chlorobenzoyl)-

Cat. No.: B12475865
CAS No.: 5954-22-3
M. Wt: 272.72 g/mol
InChI Key: XSWRGJGVJHNDDC-UHFFFAOYSA-N
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Description

Chroman, 6-(p-chlorobenzoyl)- is a chemical compound that belongs to the class of chromanes, which are benzopyran derivatives. This compound is characterized by the presence of a p-chlorobenzoyl group attached to the chromane structure. Chromanes are known for their diverse biological activities and are found in various natural products and synthetic molecules.

Preparation Methods

The synthesis of chroman, 6-(p-chlorobenzoyl)- can be achieved through several synthetic routes. One common method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts. This reaction proceeds through a domino Michael/hemiacetalization process, followed by PCC oxidation and dehydroxylation to yield the desired chromane derivative . Another method involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization .

Chemical Reactions Analysis

Chroman, 6-(p-chlorobenzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include PCC (pyridinium chlorochromate) for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chromane derivatives can yield chroman-2-ones, while reduction can lead to the formation of chromanols .

Scientific Research Applications

Chroman, 6-(p-chlorobenzoyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, chromane derivatives have been studied for their anti-inflammatory, anticancer, and antiviral activities . Additionally, chromane compounds have been used in the development of liposomal formulations to reduce cardiotoxicity in drug delivery systems .

Mechanism of Action

The mechanism of action of chroman, 6-(p-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, chromane derivatives have been shown to inhibit protein kinases, aldose reductase, and HIV-1 reverse transcriptase . These interactions are mediated through the binding of the chromane scaffold to the active sites of these enzymes, thereby inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Chroman, 6-(p-chlorobenzoyl)- can be compared with other similar compounds such as chroman-2-ones, chroman-4-ones, and chromanols. While all these compounds share the chromane scaffold, they differ in their functional groups and biological activities. For example, chroman-4-ones are known for their anticancer and anti-inflammatory properties, while chromanols exhibit antioxidant activity . The presence of the p-chlorobenzoyl group in chroman, 6-(p-chlorobenzoyl)- imparts unique chemical and biological properties that distinguish it from other chromane derivatives.

Properties

CAS No.

5954-22-3

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

(4-chlorophenyl)-(3,4-dihydro-2H-chromen-6-yl)methanone

InChI

InChI=1S/C16H13ClO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2

InChI Key

XSWRGJGVJHNDDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)OC1

Origin of Product

United States

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